molecular formula C19H13N3OS B4943033 N-[3-(2-quinoxalinyl)phenyl]-2-thiophenecarboxamide

N-[3-(2-quinoxalinyl)phenyl]-2-thiophenecarboxamide

货号 B4943033
分子量: 331.4 g/mol
InChI 键: KLAKGOHDTGZVKU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[3-(2-quinoxalinyl)phenyl]-2-thiophenecarboxamide, also known as ESI-09, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound was first synthesized in 2010 by a team of researchers at the University of California, San Francisco, and has since been the subject of numerous scientific studies.

作用机制

N-[3-(2-quinoxalinyl)phenyl]-2-thiophenecarboxamide inhibits the activity of ENaC and TLR4 by binding to specific sites on these proteins. ENaC is a transmembrane protein that regulates the flow of sodium ions across epithelial cells in the lungs, kidneys, and other organs. N-[3-(2-quinoxalinyl)phenyl]-2-thiophenecarboxamide binds to a specific site on ENaC and prevents the channel from opening, thereby reducing sodium transport across the epithelial cells. TLR4 is a transmembrane protein that recognizes bacterial lipopolysaccharides and initiates an immune response. N-[3-(2-quinoxalinyl)phenyl]-2-thiophenecarboxamide binds to a specific site on TLR4 and prevents the receptor from activating downstream signaling pathways, thereby reducing the inflammatory response.
Biochemical and Physiological Effects
N-[3-(2-quinoxalinyl)phenyl]-2-thiophenecarboxamide has been shown to have various biochemical and physiological effects in preclinical models. Inhibition of ENaC activity by N-[3-(2-quinoxalinyl)phenyl]-2-thiophenecarboxamide has been shown to reduce sodium transport across epithelial cells, leading to decreased fluid absorption in the lungs and kidneys. This effect has been shown to be beneficial in various diseases, including pulmonary edema, cystic fibrosis, and hypertension. Inhibition of TLR4 activity by N-[3-(2-quinoxalinyl)phenyl]-2-thiophenecarboxamide has been shown to reduce the inflammatory response in various preclinical models of sepsis, arthritis, and inflammatory bowel disease.

实验室实验的优点和局限性

N-[3-(2-quinoxalinyl)phenyl]-2-thiophenecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively characterized using various analytical techniques, and its mechanism of action has been well-established. N-[3-(2-quinoxalinyl)phenyl]-2-thiophenecarboxamide has been shown to be effective in various preclinical models of disease, making it a promising candidate for further development. However, there are also limitations to using N-[3-(2-quinoxalinyl)phenyl]-2-thiophenecarboxamide in lab experiments. It has not been tested extensively in human clinical trials, and its safety and efficacy in humans are still unknown. Additionally, N-[3-(2-quinoxalinyl)phenyl]-2-thiophenecarboxamide has a relatively short half-life in vivo, which may limit its therapeutic potential.

未来方向

There are several future directions for research on N-[3-(2-quinoxalinyl)phenyl]-2-thiophenecarboxamide. One area of interest is the development of more potent and selective inhibitors of ENaC and TLR4. Another area of interest is the evaluation of N-[3-(2-quinoxalinyl)phenyl]-2-thiophenecarboxamide in human clinical trials for various diseases, including cystic fibrosis, hypertension, sepsis, and inflammatory bowel disease. Additionally, the use of N-[3-(2-quinoxalinyl)phenyl]-2-thiophenecarboxamide in combination with other drugs may enhance its therapeutic potential and reduce its limitations. Finally, the development of N-[3-(2-quinoxalinyl)phenyl]-2-thiophenecarboxamide analogs with improved pharmacokinetic properties may further enhance its therapeutic potential.

合成方法

The synthesis of N-[3-(2-quinoxalinyl)phenyl]-2-thiophenecarboxamide involves a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 2-bromo-5-nitrothiophene, which is then reacted with 3-(2-aminophenyl)quinoxalin-2(1H)-one to form the intermediate product. The intermediate product is then reacted with 2-chloro-N-(2-cyanophenyl)acetamide to form the final product, N-[3-(2-quinoxalinyl)phenyl]-2-thiophenecarboxamide. The synthesis of N-[3-(2-quinoxalinyl)phenyl]-2-thiophenecarboxamide has been optimized to achieve high yields and purity, and the compound has been extensively characterized using various analytical techniques.

科学研究应用

N-[3-(2-quinoxalinyl)phenyl]-2-thiophenecarboxamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects in various preclinical models. N-[3-(2-quinoxalinyl)phenyl]-2-thiophenecarboxamide has been shown to inhibit the activity of a protein called epithelial sodium channel (ENaC), which plays a critical role in the regulation of sodium and fluid balance in the body. Dysregulation of ENaC activity has been implicated in various diseases, including cystic fibrosis, hypertension, and pulmonary edema. N-[3-(2-quinoxalinyl)phenyl]-2-thiophenecarboxamide has also been shown to inhibit the activity of a protein called TLR4, which plays a critical role in the immune response to bacterial infections. Dysregulation of TLR4 activity has been implicated in various inflammatory diseases, including sepsis, arthritis, and inflammatory bowel disease.

属性

IUPAC Name

N-(3-quinoxalin-2-ylphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3OS/c23-19(18-9-4-10-24-18)21-14-6-3-5-13(11-14)17-12-20-15-7-1-2-8-16(15)22-17/h1-12H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLAKGOHDTGZVKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-[3-(2-Quinoxalinyl)phenyl]-2-thiophenecarboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。